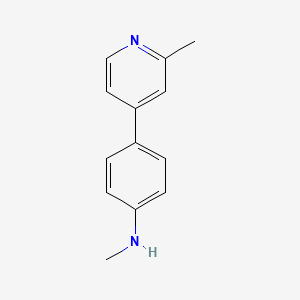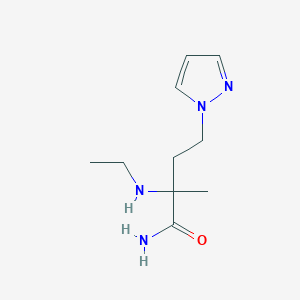
3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol is a complex organic compound that features both a dioxane ring and a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol typically involves multiple steps:
Formation of the Dioxane Ring: This can be achieved through the reaction of appropriate diols with aldehydes or ketones under acidic conditions.
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized via Diels-Alder reactions or other cyclization methods.
Coupling of Rings: The final step involves coupling the dioxane and cyclohexene rings through a suitable linker, often using organometallic reagents or catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Various substitution reactions can occur at the hydroxyl group or the rings, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions or metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action for 3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol would depend on its specific application. In catalysis, it might act as a ligand to stabilize transition states. In biological systems, it could interact with specific enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,3-Dioxolan-4-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol
- 3-(1,3-Dioxane-4-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol
Uniqueness
The unique combination of the dioxane and cyclohexene rings in 3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol sets it apart from similar compounds
Propriétés
Formule moléculaire |
C16H20O3 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-1-(cyclohexen-1-yl)propan-1-ol |
InChI |
InChI=1S/C16H20O3/c17-14(13-4-2-1-3-5-13)8-6-12-7-9-15-16(10-12)19-11-18-15/h4,7,9-10,14,17H,1-3,5-6,8,11H2 |
Clé InChI |
ZZLFPUYZWTURCD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C(CCC2=CC3=C(C=C2)OCO3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
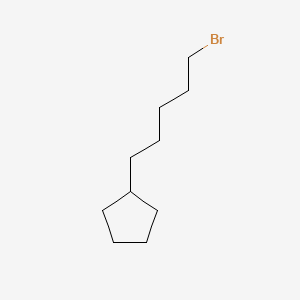
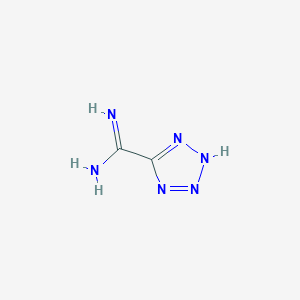
![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)

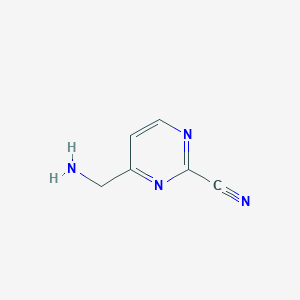

![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
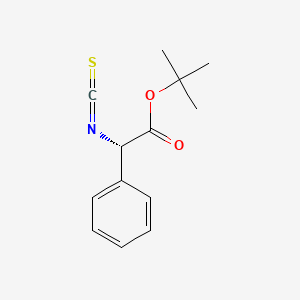

![1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)

